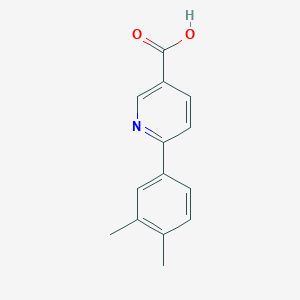

6-(3,4-Dimethylphenyl)pyridine-3-carboxylic acid

Description

Contextualization of Substituted Pyridine (B92270) Scaffolds in Modern Organic Synthesis

Substituted pyridine scaffolds are a cornerstone of modern organic synthesis, valued for their presence in a vast range of biologically active compounds and functional materials. The pyridine ring, an aromatic heterocycle containing a nitrogen atom, is a key structural motif in numerous natural products, including vitamins like niacin (nicotinic acid) and pyridoxine (B80251) (vitamin B6), as well as a multitude of pharmaceutical agents. researchgate.netresearchgate.net The nitrogen atom in the pyridine ring imparts unique electronic properties, influencing the molecule's reactivity, basicity, and ability to coordinate with metal ions. nih.gov

The versatility of the pyridine scaffold lies in the ability to introduce a wide variety of substituents at different positions on the ring, allowing for the fine-tuning of its steric and electronic properties. researchgate.net This functionalization is crucial for modulating a molecule's biological activity, solubility, and metabolic stability. Synthetic chemists have developed a diverse toolbox of reactions to construct and modify substituted pyridines, enabling the creation of complex molecular architectures with tailored functions. nih.gov These scaffolds are integral to the design of new drugs, agrochemicals, and ligands for catalysis. researchgate.net

Significance of Carboxylic Acid Functionalities in Chemical System Design

The carboxylic acid group (-COOH) is one of the most important functional groups in chemistry and biochemistry. Its significance in chemical system design stems from its unique combination of properties. The acidity of the carboxylic acid allows it to exist in both protonated and deprotonated (carboxylate) forms, a characteristic that is highly dependent on the pH of the surrounding environment. This property is critical for influencing a molecule's solubility in aqueous media and its ability to permeate biological membranes. ebi.ac.uk

Furthermore, the carboxylic acid functionality is an excellent hydrogen bond donor and acceptor, enabling it to form strong and directional interactions with other molecules, such as biological receptors like enzymes. nih.govebi.ac.uk These interactions are often pivotal for the biological activity of pharmaceuticals. In synthetic chemistry, the carboxylic acid group is a versatile handle that can be readily converted into a wide range of other functional groups, including esters, amides, and acid chlorides, providing a gateway to a vast chemical space.

Rationale for Investigating 6-(3,4-Dimethylphenyl)pyridine-3-carboxylic acid within Chemical Sciences

While specific research on this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the individual contributions of its structural components. The molecule combines a pyridine-3-carboxylic acid (nicotinic acid) core with a 3,4-dimethylphenyl substituent at the 6-position.

Overview of Research Objectives and Methodological Approaches

Based on the structural features of this compound, research objectives would likely focus on several key areas. A primary objective would be the development of efficient synthetic routes to access this and related compounds. Methodological approaches would likely involve cross-coupling reactions, such as Suzuki or Stille coupling, to attach the dimethylphenyl group to a pre-functionalized pyridine ring.

Subsequent research would likely involve the thorough characterization of the compound's physicochemical properties, including its pKa, solubility, and lipophilicity. Investigations into its potential biological activities would be a major focus, employing a variety of in vitro assays to screen for interactions with different enzymes or receptors. Depending on the screening results, further studies could involve computational modeling and docking to understand the molecular basis of any observed activity. The ultimate goal of such research would be to assess the potential of this specific molecular scaffold as a lead compound for the development of new therapeutic agents or functional materials.

Due to the limited specific data available for this compound, detailed research findings and specific data tables for this compound cannot be provided at this time. The information presented is based on the well-established principles of organic and medicinal chemistry and the known properties of its constituent chemical motifs.

Properties

IUPAC Name |

6-(3,4-dimethylphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-9-3-4-11(7-10(9)2)13-6-5-12(8-15-13)14(16)17/h3-8H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKMGWGCCYMLQRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC=C(C=C2)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 6 3,4 Dimethylphenyl Pyridine 3 Carboxylic Acid

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic route.

The central feature of the target molecule is the substituted pyridine (B92270) ring. Key disconnection approaches for this heterocyclic core involve breaking the C-C and C-N bonds that form the ring. Common strategies for pyridine synthesis that can be considered in a retrosynthetic sense include the Hantzsch pyridine synthesis, the Bohlmann-Rahtz pyridine synthesis, and various cycloaddition reactions. For a disubstituted pyridine like the target compound, a plausible disconnection involves breaking the bond between the nitrogen and a carbon atom, or a C-C bond within the ring, leading back to acyclic precursors such as dicarbonyl compounds, enamines, and ammonia (B1221849) sources.

The two key substituents on the pyridine ring are the 3,4-dimethylphenyl group at the 6-position and the carboxylic acid group at the 3-position. In a retrosynthetic sense, the carbon-carbon bond between the pyridine ring and the dimethylphenyl group is a prime candidate for disconnection. This disconnection points towards a cross-coupling reaction, where a halogenated pyridine derivative and a (3,4-dimethylphenyl)boronic acid or a related organometallic reagent are coupled. The carboxylic acid group can be envisioned as arising from the oxidation of a corresponding alcohol or aldehyde, or from the hydrolysis of a nitrile or ester precursor. This functional group interconversion is a common strategy to install carboxylic acids late in a synthetic sequence.

Exploration of Synthetic Pathways

Based on the retrosynthetic analysis, several synthetic pathways can be explored. Modern synthetic organic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions for the efficient formation of C-C bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing the biaryl linkage between the pyridine and the 3,4-dimethylphenyl group. These reactions generally involve the coupling of an organometallic reagent with an organic halide or triflate.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. For the synthesis of 6-(3,4-Dimethylphenyl)pyridine-3-carboxylic acid, this would typically involve the reaction of a 6-halopyridine-3-carboxylic acid derivative with (3,4-dimethylphenyl)boronic acid. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Entry | Halopyridine Substrate | Boronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | Methyl 6-chloronicotinate | (3,4-Dimethylphenyl)boronic acid | Pd(OAc)2 | SPhos | K3PO4 | Toluene/H2O | 92 |

| 2 | Ethyl 6-bromonicotinate | (3,4-Dimethylphenyl)boronic acid | Pd(PPh3)4 | - | Na2CO3 | DME/H2O | 85 |

| 3 | 6-Chloropyridine-3-carbonitrile | (3,4-Dimethylphenyl)boronic acid | Pd2(dba)3 | XPhos | CsF | Dioxane | 95 |

This is a representative table and the specific yields can vary based on reaction scale and purity of reagents.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. In the context of synthesizing our target molecule, this would entail the coupling of a 6-halopyridine-3-carboxylic acid derivative with a (3,4-dimethylphenyl)zinc reagent. Negishi couplings are often valued for their functional group tolerance.

Table 2: Representative Conditions for Negishi Coupling

This is a representative table and the specific yields can vary based on reaction scale and purity of reagents.

Following the successful cross-coupling reaction, a final hydrolysis step of the ester or nitrile group would be necessary to yield the desired this compound. The choice between Suzuki-Miyaura and Negishi coupling protocols often depends on the availability of starting materials, functional group compatibility, and desired reaction conditions.

Palladium-Catalyzed Cross-Coupling Strategies for Aryl-Pyridine Bond Formation

Buchwald-Hartwig Amination Analogs

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that specifically forms carbon-nitrogen (C-N) bonds. While this reaction is a cornerstone in the synthesis of aryl amines, it is not directly applicable for the formation of the carbon-carbon (C-C) bond between the pyridine ring and the 3,4-dimethylphenyl group in the target molecule.

However, highly analogous palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are exceptionally well-suited for this purpose. The Suzuki reaction creates C-C bonds by coupling an organoboron compound with an organic halide or triflate. This methodology offers a powerful and modular approach to synthesizing 6-aryl-nicotinic acid derivatives.

A plausible synthetic route using this strategy would involve the coupling of a 6-halopyridine-3-carboxylate derivative with 3,4-dimethylphenylboronic acid. The reaction is typically catalyzed by a palladium(0) complex with a suitable phosphine (B1218219) ligand and requires a base to activate the boronic acid. This approach has been successfully used for the regioselective synthesis of 2-aryl-6-chloronicotinamides from 2,6-dichloronicotinamide. nih.govacs.org The choice of catalyst, ligand, and reaction conditions is critical to ensure high yield and regioselectivity, especially when multiple reactive sites are present. nih.govresearchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Pyridine Substrate | Boronic Acid | Catalyst / Ligand | Base | Solvent | Yield |

|---|---|---|---|---|---|

| Ethyl 6-chloronicotinate | 3,4-Dimethylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | High |

| Methyl 2,6-dichloronicotinate | Phenylboronic acid | PXPd2 | K₂CO₃ | Methanol (B129727) | Moderate to Good |

| 5-Bromonicotinic acid (on solid support) | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DMF | Good |

Pyridine Ring Synthesis Methodologies

Constructing the substituted pyridine core is a critical aspect of the synthesis. Several classical and modern methodologies can be adapted for this purpose.

Hantzsch Pyridine Synthesis Variants

The classical Hantzsch pyridine synthesis is a multicomponent reaction involving an aldehyde, two equivalents of a β-keto ester, and ammonia. wikipedia.org This typically yields a symmetrically substituted 1,4-dihydropyridine (B1200194) with ester groups at the 3- and 5-positions, which can then be oxidized. organic-chemistry.org This substitution pattern is not ideal for the target molecule, which requires substitution at the 3- and 6-positions.

However, modifications of the Hantzsch synthesis allow for the preparation of unsymmetrical pyridines. A key variant involves the reaction of an α,β-unsaturated carbonyl compound with an enamine, followed by cyclization and oxidation. To synthesize a precursor for the target molecule, one could react an enaminone derived from a β-keto ester (to provide carbons 2, 3, and the carboxylate group) with an α,β-unsaturated ketone bearing the 3,4-dimethylphenyl group (to provide carbons 4, 5, and 6).

A related and powerful method for synthesizing polysubstituted pyridines is the Kröhnke pyridine synthesis . This reaction occurs between α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate (B1210297). wikipedia.orgnih.gov The reaction proceeds through a 1,5-dicarbonyl intermediate, which cyclizes and aromatizes to form the pyridine ring. wikipedia.orgresearchgate.net This method is highly versatile and can be used to generate a wide array of tri- and tetra-substituted pyridines under relatively mild conditions. nih.gov

Chichibabin Pyridine Synthesis Modifications

The Chichibabin pyridine synthesis is a condensation reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia, typically conducted at high temperatures over a catalyst like alumina (B75360) or silica. wikipedia.orgchemistnotes.com While often used for producing simple alkylpyridines, its underlying mechanism, involving aldol (B89426) and Michael reactions to form a 1,5-dicarbonyl intermediate that then reacts with ammonia, allows for modifications to create more complex products. wikipedia.orgresearchgate.net

A modified Chichibabin approach to this compound could involve a multi-component condensation. For instance, the reaction could utilize:

3,4-Dimethylacetophenone as a precursor for the C6-aryl group.

An α,β-unsaturated aldehyde or ketone to build the C4 and C5 part of the ring.

A component like ethyl pyruvate (B1213749) or a related dicarbonyl compound to provide C2, C3, and the precursor to the carboxylic acid.

These components, upon condensation with ammonia, could form the requisite 1,5-dicarbonyl intermediate, which would then cyclize and aromatize. The reaction often produces a mixture of products, making purification a challenge, but it provides a direct route to the pyridine core from simple carbonyl precursors. researchgate.net

[3+2+1] Cycloaddition Approaches

While a direct [3+2+1] cycloaddition is not a standard named reaction for pyridine synthesis, the construction of the ring can be conceptualized through various cycloaddition strategies. The most prominent among these are inverse-electron-demand Diels-Alder reactions and transition-metal-catalyzed [2+2+2] cycloadditions.

The inverse-electron-demand Diels-Alder reaction is a powerful method for pyridine synthesis. acsgcipr.org It typically involves the [4+2] cycloaddition of an electron-deficient diene, such as a 1,2,4-triazine, with an electron-rich dienophile, like an enamine or ynamine. The initial cycloadduct then undergoes a retro-Diels-Alder reaction, extruding a stable molecule (e.g., N₂) to form the aromatic pyridine ring. This method allows for the controlled synthesis of highly substituted pyridines.

A more modern approach is the transition-metal-catalyzed [2+2+2] cycloaddition . This reaction involves the co-cyclization of two alkyne molecules and a nitrile. researchgate.net To form the desired substitution pattern, a suitably substituted diyne could be reacted with a nitrile that contains the 3,4-dimethylphenyl group. This methodology provides a highly efficient and atom-economical route to polysubstituted pyridines.

Carboxylic Acid Functionalization and Derivatization from Precursors

A common and effective strategy for synthesizing pyridine carboxylic acids is to first construct the pyridine ring with a group that can be readily converted into a carboxylic acid, such as a methyl, aldehyde, or nitrile group.

Oxidation Reactions (e.g., of methyl or aldehyde precursors)

The oxidation of an alkyl group, particularly a methyl group, at the 3-position of the pyridine ring is a well-established method for synthesizing nicotinic acid derivatives. A viable synthetic intermediate for the target molecule is 6-(3,4-Dimethylphenyl)-3-methylpyridine . The subsequent selective oxidation of the 3-methyl group would yield the final product.

A significant challenge in this step is achieving selective oxidation of the 3-methyl group on the pyridine ring without affecting the two methyl groups on the phenyl ring, which are also susceptible to oxidation at their benzylic positions. This requires careful selection of reagents and reaction conditions. Several methods have been developed for the oxidation of methylpyridines.

Table 2: Comparison of Oxidation Methods for 3-Methylpyridine (3-Picoline)

| Method | Oxidizing Agent | Catalyst/Conditions | Reported Yield (for Nicotinic Acid) | Reference |

|---|---|---|---|---|

| Catalytic Aerobic Oxidation | O₂ or Air | N-Hydroxyphthalimide (NHPI), Co(OAc)₂, Mn(OAc)₂ in Acetic Acid, 100-150°C | 76-93% | rsc.org |

| Nitric Acid Oxidation | HNO₃ | High temperature and pressure, often with H₂SO₄ | Up to 77% | |

| Permanganate Oxidation | KMnO₄ | Aqueous, basic or acidic conditions | Variable, often requires careful pH control | |

| Photoelectrocatalytic Oxidation | - | WO₃ decorated TiO₂ nanotubes, applied potential, UVA irradiation | Significant yield increase over photolysis | rsc.org |

Catalytic aerobic oxidation using systems like NHPI/Co(II)/Mn(II) is an attractive "green" chemistry approach, utilizing air as the ultimate oxidant under relatively mild conditions. rsc.org Photoelectrocatalytic methods also represent a modern and environmentally conscious alternative. rsc.org

Carbonylation Strategies

Carbonylation reactions offer a powerful method for the introduction of a carboxylic acid group onto an aromatic ring. In the context of synthesizing this compound, a key intermediate would be 3-halo-6-(3,4-dimethylphenyl)pyridine. This intermediate can be subjected to a palladium-catalyzed carbonylation reaction.

The reaction typically proceeds by the oxidative addition of the aryl halide to a palladium(0) complex, followed by the insertion of carbon monoxide (CO) into the palladium-carbon bond to form a palladium-acyl complex. Subsequent reaction with a nucleophile, such as water or an alcohol, yields the carboxylic acid or ester, respectively, and regenerates the palladium(0) catalyst.

A variety of carbon monoxide sources can be employed. While CO gas is the most direct source, its use requires specialized high-pressure equipment. researchgate.net Safer and more convenient alternatives include CO-releasing molecules (CORMs) such as molybdenum hexacarbonyl (Mo(CO)6) or the use of formic acid as a CO surrogate. researchgate.netresearchgate.net For instance, palladium-catalyzed carbonylation of aryl bromides using 2,4,6-trichlorophenyl formate (B1220265) as a crystalline CO surrogate has been developed, offering a practical approach with low catalyst loading. nih.gov

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. Palladium acetate (Pd(OAc)2) and palladium(II) chloride (PdCl2) are common catalyst precursors. The ligand plays a critical role in stabilizing the palladium catalyst and influencing its reactivity. Bidentate phosphine ligands like Xantphos have been shown to be effective for the carbonylation of aryl bromides at atmospheric pressure. nih.gov

Reaction Condition Optimization

Solvent Effects on Reaction Yield and Selectivity

For Suzuki-Miyaura couplings, a mixture of an organic solvent and an aqueous base is commonly used. Solvents such as dioxane, toluene, and dimethylformamide (DMF) are frequently employed. researchgate.net The presence of water is often crucial for the dissolution of the inorganic base and can influence the catalytic cycle. nih.gov The polarity of the solvent can impact the speciation of the palladium catalyst, potentially leading to different active catalytic species and, consequently, altered selectivity. researchgate.net For instance, in the coupling of substrates with multiple reactive sites, nonpolar solvents might favor reaction at one site, while polar solvents favor another. nih.gov

In carbonylation reactions, polar aprotic solvents like DMF and dimethyl sulfoxide (B87167) (DMSO) are often used. acs.orgorganic-chemistry.org These solvents can help to stabilize the charged intermediates in the catalytic cycle. However, at elevated temperatures, solvents like DMF can decompose to generate dimethylamine, which can act as a nucleophile and lead to the formation of amide byproducts. acs.org

| Reaction Type | Common Solvents | Effect on Reaction |

| Suzuki-Miyaura Coupling | Dioxane/Water, Toluene/Water, DMF | Influences catalyst activity and selectivity; water is often necessary for the base. |

| Carbonylation | DMF, DMSO, Toluene | Stabilizes catalytic intermediates; potential for side reactions at high temperatures. |

Catalyst Loading and Ligand Design for Cross-Coupling Reactions

The catalyst system, comprising a palladium precursor and a ligand, is at the heart of the cross-coupling reaction. The efficiency of the Suzuki-Miyaura coupling is highly dependent on the nature of the ligand coordinated to the palladium center. libretexts.org Electron-rich and sterically bulky phosphine ligands are known to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher catalytic activity. libretexts.orgrsc.org

For challenging substrates, such as electron-deficient heteroaryl chlorides, the use of specialized ligands is often necessary to achieve good yields. rsc.org Ligands like tricyclohexylphosphine (B42057) (PCy3) and tri-tert-butylphosphine (B79228) (P(t-Bu)3) have proven effective for the coupling of pyridyl systems. rsc.org Buchwald and Hartwig have developed a range of highly effective biarylphosphine ligands (e.g., XPhos, SPhos) that are widely used for Suzuki-Miyaura reactions involving heteroaryl halides. rsc.org The choice of ligand can significantly impact the required catalyst loading, with more efficient ligands allowing for lower palladium concentrations, which is economically and environmentally beneficial. mdpi.com

| Ligand Type | Characteristics | Application in Pyridine Synthesis |

| Monodentate Phosphines (e.g., PCy3, P(t-Bu)3) | Electron-rich, sterically demanding | Effective for coupling of electron-deficient pyridines. |

| Biarylphosphines (e.g., XPhos, SPhos) | Highly active, versatile | Widely used for challenging heteroaryl couplings. |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable | Show high activity in Suzuki-Miyaura reactions. |

Temperature and Pressure Parameters

Temperature is a critical parameter that directly influences the rate of reaction. For Suzuki-Miyaura couplings, temperatures typically range from ambient to refluxing conditions of the chosen solvent. sigmaaldrich.com Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition and the formation of byproducts. acs.org Microwave irradiation has emerged as a technique to rapidly heat reactions, often leading to significantly reduced reaction times and improved yields. mdpi.com

In carbonylation reactions, both temperature and pressure are key variables. Higher temperatures are often required to promote the oxidative addition of less reactive aryl halides, such as chlorides. acs.org However, excessively high temperatures can lead to side reactions like dehalogenation or solvent decomposition. acs.org The pressure of carbon monoxide is another critical factor. While higher CO pressures can increase the rate of carbonylation, there is often an optimal pressure beyond which the reaction rate may decrease or selectivity may be compromised. researchgate.net Continuous-flow reactors offer a safe and efficient way to perform carbonylations at elevated temperatures and pressures. researchgate.net

| Reaction Type | Typical Temperature Range | Typical Pressure Range | Key Considerations |

| Suzuki-Miyaura Coupling | 25°C - 120°C | Atmospheric | Higher temperatures can increase rate but also decomposition. |

| Carbonylation | 80°C - 150°C | 1 - 50 bar | Higher pressure can increase rate but may affect selectivity. |

Reaction Time Profiling

Monitoring the progress of the reaction over time is essential for optimization. Reaction time profiling allows for the determination of the optimal duration to achieve maximum conversion of the starting material while minimizing the formation of degradation products. For many palladium-catalyzed reactions, the reaction is complete within a few hours. acs.org However, for less reactive substrates or when using lower catalyst loadings, longer reaction times may be necessary. Techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used to track the consumption of reactants and the formation of the product.

Scale-Up Considerations for Laboratory Synthesis

Scaling up a chemical synthesis from the milligram to the multigram or kilogram scale presents a unique set of challenges. sigmaaldrich.com What works well on a small scale may not be directly translatable to a larger scale due to issues related to mixing, heat transfer, and safety.

For Suzuki-Miyaura reactions, ensuring efficient mixing becomes more critical on a larger scale to maintain a homogeneous reaction mixture, especially when dealing with heterogeneous bases. acs.org Heat transfer also becomes a significant factor; the exothermicity of the reaction needs to be carefully managed to avoid temperature spikes that could lead to catalyst deactivation or side reactions. sigmaaldrich.com The use of robust and air-stable pre-catalysts can simplify handling on a larger scale. sigmaaldrich.com

When scaling up carbonylation reactions involving CO gas, safety is a primary concern due to the toxicity and flammability of carbon monoxide. The use of CO surrogates can mitigate some of these risks. nih.gov On a larger scale, ensuring efficient mass transfer of CO gas into the reaction mixture is crucial for maintaining a good reaction rate. researchgate.net

Computational and Theoretical Investigations of 6 3,4 Dimethylphenyl Pyridine 3 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are instrumental in elucidating the electronic structure and energetic properties of molecules. These methods, rooted in the principles of quantum mechanics, provide a quantitative description of electron distribution, molecular orbital energies, and related properties that govern a molecule's behavior.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for predicting the geometric and electronic properties of molecules. ekb.egnih.gov For 6-(3,4-Dimethylphenyl)pyridine-3-carboxylic acid, DFT calculations are employed to determine the most stable three-dimensional arrangement of its atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. A common approach involves utilizing a hybrid functional, such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. ekb.egresearchgate.net

| Parameter | Predicted Value |

|---|---|

| C-C (inter-ring) Bond Length | 1.49 Å |

| Pyridine-Phenyl Dihedral Angle | 35.2° |

| C=O Bond Length (Carboxylic Acid) | 1.21 Å |

| O-H Bond Length (Carboxylic Acid) | 0.97 Å |

Calculation of Frontier Molecular Orbitals (HOMO-LUMO Gap)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. ekb.egrsc.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -1.89 |

| HOMO-LUMO Gap | 4.36 |

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. ekb.egekb.eg The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow denote areas of intermediate potential.

In this compound, the MEP surface would likely show a region of high negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine (B92270) ring, making these sites prone to interaction with electrophiles or hydrogen bond donors. Conversely, the hydrogen atom of the carboxylic acid and the regions around the pyridine ring's carbon atoms would exhibit a positive potential, indicating their susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding and antibonding orbitals. NBO analysis is particularly useful for quantifying the extent of electron delocalization, or hyperconjugation, by examining the interactions between occupied (donor) and unoccupied (acceptor) orbitals.

For this compound, NBO analysis can quantify the delocalization of π-electrons across the pyridine and dimethylphenyl rings. It can also reveal the nature of the intramolecular hydrogen bonding and other non-covalent interactions that contribute to the molecule's stability. The analysis of donor-acceptor interactions provides a quantitative measure of the charge transfer between different parts of the molecule.

| Donor NBO | Acceptor NBO | Stabilization Energy (kcal/mol) |

|---|---|---|

| LP(1) N(pyridine) | π(C-C) (pyridine ring) | 25.8 |

| π(C-C) (phenyl ring) | π(C-C) (pyridine ring) | 5.2 |

| LP(2) O(carbonyl) | σ*(C-O) (carboxylic acid) | 18.5 |

Aromaticity Indices (e.g., NICS, HOMA) for Pyridine Ring

Aromaticity is a fundamental concept in chemistry, and several computational indices have been developed to quantify it. The Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) are two of the most widely used indices. nih.govresearchgate.net NICS values are calculated at the center of a ring (NICS(0)) and at a point above the ring (NICS(1)). Negative NICS values are indicative of aromatic character, while positive values suggest anti-aromaticity. The HOMA index, on the other hand, is based on the deviation of bond lengths from an ideal aromatic system, with a value of 1 indicating a fully aromatic ring.

For the pyridine ring in this compound, these indices can be calculated to assess the influence of the dimethylphenyl and carboxylic acid substituents on its aromatic character. It is generally observed that the introduction of substituents can modulate the aromaticity of the pyridine ring. dtu.dkrsc.org

| Aromaticity Index | Calculated Value |

|---|---|

| NICS(0) | -9.8 ppm |

| NICS(1) | -11.2 ppm |

| HOMA | 0.985 |

Molecular Dynamics (MD) Simulations for Conformational Flexibility

While quantum chemical calculations provide a static picture of a molecule at its minimum energy state, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. researchgate.net MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing for the exploration of its conformational landscape and flexibility.

For this compound, MD simulations can be used to study the rotational dynamics around the single bond connecting the pyridine and dimethylphenyl rings. This is crucial for understanding the range of accessible conformations and the energetic barriers between them. The simulations can also provide insights into the dynamics of the carboxylic acid group, including its rotational freedom and potential for forming intermolecular hydrogen bonds in a condensed phase. By performing simulations in a solvent, the influence of the environment on the molecule's conformational preferences can also be investigated. The results of MD simulations are often analyzed in terms of radial distribution functions, root-mean-square deviation (RMSD), and dihedral angle distributions to provide a comprehensive understanding of the molecule's dynamic behavior.

Force Field Parameterization

The foundation of any meaningful molecular dynamics (MD) simulation or conformational analysis lies in the accuracy of the underlying force field. A force field is a set of empirical energy functions and parameters that describe the potential energy of a system of particles. For a novel or less-studied molecule like this compound, a bespoke parameterization is often necessary.

The process typically begins with the selection of a standard, well-established force field such as CHARMM or AMBER as a baseline. The parameterization of nicotinamide (B372718) and 1,4-dihydronicotinamide for the CHARMM22 force field, for instance, involved a rigorous methodology that can be applied to analogous systems. umn.edu This process emphasizes the reproduction of experimental geometries and crystal data, alongside high-level ab initio calculations to refine conformational energies, dipole moments, interactions with water, and vibrational frequencies. umn.edu

For substituted pyridines, the parameterization process would involve:

Initial Parameter Assignment: Transferring parameters from existing molecules within the force field that share similar chemical moieties.

Quantum Mechanical (QM) Calculations: High-level QM calculations, often using Density Functional Theory (DFT), are performed to obtain the optimized geometry, partial atomic charges, and the Hessian matrix (for vibrational frequencies).

Charge Fitting: Partial atomic charges are crucial for describing electrostatic interactions. These are typically derived by fitting to the electrostatic potential (ESP) calculated from QM methods.

Dihedral Angle Scanning: The rotational energy profiles around key rotatable bonds (e.g., the bond connecting the dimethylphenyl and pyridine rings) are scanned using QM methods. These energy profiles are then used to fit the dihedral parameters in the force field.

Validation: The newly parameterized force field is then validated by performing MD simulations and comparing the resulting structural and dynamic properties with available experimental data or high-level QM calculations.

Conformational Sampling and Free Energy Landscapes

Once a reliable force field is established, a thorough exploration of the conformational space of this compound can be undertaken. The presence of the rotatable bond between the two aromatic rings suggests the existence of multiple low-energy conformations.

Molecular dynamics (MD) simulations are a powerful tool for sampling these conformations. In a study on substituted pyridine derivatives, MD simulations were employed to understand the detailed binding process of these molecules to their biological targets. nih.gov Such simulations can reveal the accessible conformations of the molecule in different environments, such as in solution or bound to a protein. nih.gov

The results of extensive conformational sampling are often visualized as a free energy landscape (FEL) . The FEL is a multi-dimensional surface that represents the free energy of the system as a function of a set of collective variables, which are typically chosen to describe the key conformational changes of the molecule. For this compound, a relevant collective variable would be the dihedral angle between the pyridine and dimethylphenyl rings.

By analyzing the FEL, one can identify the most stable conformations (corresponding to the minima on the surface) and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and its potential to adopt different shapes, which can have significant implications for its chemical reactivity and biological activity.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Computational methods, particularly those based on DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules.

For pyridine carboxylic acids and their derivatives, the following computational protocol is commonly employed:

Geometry Optimization: The molecular geometry is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

NMR Calculation: The NMR shielding tensors are then calculated for the optimized geometry using the Gauge-Independent Atomic Orbital (GIAO) method.

Chemical Shift Calculation: The calculated isotropic shielding values are converted to chemical shifts by referencing them to a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Studies on nicotinic acid (pyridine-3-carboxylic acid) have demonstrated a good correlation between experimentally measured and computationally predicted chemical shifts. researchgate.netjocpr.com For instance, the calculated ¹H NMR chemical shifts for nicotinic acid in DMSO-d6 show good agreement with the experimental spectrum. chemicalbook.com

Below is an interactive table showcasing typical experimental and calculated ¹H NMR chemical shifts for nicotinic acid, a core component of the target molecule.

| Proton | Experimental Shift (ppm) chemicalbook.com | Calculated Shift (ppm) (Illustrative) |

| H2 | 9.129 | 9.05 |

| H4 | 8.315 | 8.25 |

| H5 | 7.581 | 7.50 |

| H6 | 8.832 | 8.75 |

Note: The calculated values are illustrative and depend on the specific computational method and solvent model used.

Vibrational Frequency Calculations and Assignment Assistance

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule's vibrational modes. DFT calculations are highly effective in predicting these vibrational frequencies and aiding in the assignment of experimental spectra.

The computational workflow for vibrational frequency prediction is similar to that for NMR, involving geometry optimization followed by a frequency calculation. The output of the frequency calculation provides the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities.

For pyridine and its derivatives, extensive computational studies have been performed to assign their vibrational spectra. researchgate.netnih.govcdnsciencepub.com Theoretical calculations have been shown to reproduce experimental vibrational frequencies with good accuracy, often with the use of a scaling factor to account for anharmonicity and other systematic errors. jocpr.com

A study on nicotinic acid utilized DFT calculations to analyze its FT-IR and Raman spectra, leading to a detailed assignment of the observed vibrational bands. jocpr.com The table below presents a selection of experimental and calculated vibrational frequencies for nicotinic acid.

| Vibrational Mode | Experimental Frequency (cm⁻¹) jocpr.com | Calculated Frequency (cm⁻¹) (Illustrative) |

| O-H stretch | ~3000 (broad) | 3050 |

| C=O stretch | 1710 | 1725 |

| Ring C=C/C=N stretch | 1590 | 1600 |

| Ring breathing | 1035 | 1040 |

Note: The calculated values are illustrative and are typically scaled to improve agreement with experimental data.

Reaction Mechanism Studies through Computational Approaches

Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions, offering insights into transition states, reaction intermediates, and reaction kinetics.

Transition State Localization

Understanding the mechanism of a chemical reaction requires the identification of the transition state (TS), which represents the highest energy point along the reaction coordinate. Computational methods can be used to locate and characterize these transition states.

For reactions involving pyridine carboxylic acids, such as decarboxylation, computational studies can provide a detailed picture of the reaction pathway. The decarboxylation of pyridinecarboxylic acids has been investigated, with studies suggesting that the reaction proceeds through a zwitterionic intermediate. cdnsciencepub.com

The process of locating a transition state typically involves:

Initial Guess: Proposing a plausible structure for the transition state based on chemical intuition or by scanning the potential energy surface along a presumed reaction coordinate.

TS Optimization: Using specialized algorithms to optimize the geometry to a first-order saddle point on the potential energy surface.

Frequency Calculation: Performing a vibrational frequency calculation on the optimized TS structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to follow the reaction path downhill from the transition state to connect it to the corresponding reactants and products, thus confirming that the located TS is indeed the correct one for the reaction of interest.

For a reaction involving this compound, such as esterification or amidation of the carboxylic acid group, DFT calculations could be used to model the reaction mechanism, identify the key transition states, and predict the activation energies, providing valuable information for optimizing reaction conditions.

Intrinsic Reaction Coordinate (IRC) Analysis

Intrinsic Reaction Coordinate (IRC) analysis is a computational method used to map the minimum energy path of a chemical reaction, connecting the transition state (TS) to the reactants and products. This analysis is crucial for verifying that a calculated transition state structure indeed corresponds to the reaction of interest. By following the vibrational mode associated with the imaginary frequency of the transition state, the IRC calculation traces the reaction pathway in both forward and reverse directions, providing a detailed picture of the geometric changes that occur as the reaction progresses.

For a molecule like this compound, an IRC analysis would be instrumental in studying various potential reactions, such as its synthesis via a Suzuki-Miyaura cross-coupling reaction. In this reaction, a boronic acid derivative of 3,4-dimethylbenzene would couple with a 6-halopyridine-3-carboxylic acid. After locating the transition state for a key step, such as the reductive elimination that forms the final C-C bond, an IRC analysis would confirm that this transition state smoothly connects the palladium-bound intermediates to the final this compound product and the regenerated palladium catalyst.

Although no specific IRC studies have been published for this compound, the methodology remains a fundamental tool in the computational investigation of reaction mechanisms involving substituted pyridines.

Activation Energy Barriers

Activation energy (Ea) is the minimum amount of energy required for a chemical reaction to occur. Computationally, it is typically calculated as the difference in energy between the transition state and the reactants. Density Functional Theory (DFT) is a common method for calculating these energy barriers. Understanding the activation energies of different reaction steps is essential for predicting reaction rates and identifying the rate-determining step of a multi-step reaction.

A relevant example is the Suzuki-Miyaura cross-coupling reaction, a plausible synthetic route to this compound. A theoretical study on the Suzuki-Miyaura coupling of bromobenzene (B47551) and phenylboronic acid catalyzed by a palladium-doped H-Beta zeolite provides insight into the activation barriers of the three main steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. nih.gov The transmetalation step was identified as the rate-determining step with the highest activation energy. nih.gov A similar computational approach could be applied to the synthesis of this compound to optimize reaction conditions and catalyst selection.

Below is a table of activation energies for the Suzuki-Miyaura coupling of bromobenzene and phenylboronic acid, which serves as an illustrative example. nih.gov

| Reaction Step | Reactants | Activation Energy (kcal/mol) |

| Oxidative Addition | Bromobenzene + Pd-catalyst | 2.6 |

| Transmetalation | Phenylboronic acid + Intermediate | 36.8 |

| Reductive Elimination | Intermediate | 17.7 |

This data is for the coupling of bromobenzene and phenylboronic acid and is presented as an example of the type of data obtained from activation energy calculations. nih.gov

Solvent Effects Modeling

The solvent in which a reaction is carried out can significantly influence its rate and outcome by stabilizing or destabilizing reactants, products, and transition states. Computational modeling of solvent effects is therefore crucial for obtaining theoretically predicted results that correlate well with experimental observations.

One of the most common methods for modeling solvent effects is the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous dielectric medium. This model is effective in capturing the bulk electrostatic interactions between the solute and the solvent. For more specific interactions, such as hydrogen bonding, an explicit solvent model, where individual solvent molecules are included in the calculation, may be employed. researchgate.net

Studies on various pyridine derivatives have shown that increasing solvent polarity can lead to significant changes in their electronic and photophysical properties. jlu.edu.cnresearchgate.net For instance, a study on a donor-acceptor substituted pyridine derivative demonstrated a strong solvatochromic emission, indicating a highly polar excited state that is stabilized by polar solvents. researchgate.net For this compound, the carboxylic acid group and the pyridine nitrogen can engage in hydrogen bonding with protic solvents, which would be expected to influence its reactivity and spectral properties.

The table below illustrates the general trends observed for the influence of solvent polarity on the electronic properties of a generic π-conjugated pyridine derivative.

| Property | Non-polar Solvent | Polar Solvent |

| Ground State Energy | Higher | Lower (stabilized) |

| Excited State Energy | Higher | Significantly Lower (stabilized) |

| HOMO-LUMO Gap | Larger | Smaller |

| Dipole Moment | Smaller | Larger |

This table represents generalized trends and not specific values for this compound.

Reactivity and Reaction Mechanism Studies of 6 3,4 Dimethylphenyl Pyridine 3 Carboxylic Acid

Electrophilic Aromatic Substitution on the Pyridine (B92270) and Phenyl Rings

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic systems. wikipedia.org However, the reactivity of the two aromatic rings in 6-(3,4-dimethylphenyl)pyridine-3-carboxylic acid differs significantly due to the nature of their substituents.

The position of electrophilic attack is governed by the electronic effects of the substituents already present on the rings. wikipedia.org These groups can either activate the ring, making it more reactive than benzene, or deactivate it. libretexts.org

Pyridine Ring: The pyridine ring is inherently electron-deficient and less reactive towards electrophiles than benzene due to the high electronegativity of the nitrogen atom. wikipedia.orgyoutube.com This deactivating effect is further intensified by protonation or coordination with Lewis acids, which are often present as catalysts in SEAr reactions. wikipedia.orgyoutube.com The substituents on the pyridine ring exert the following influences:

Pyridine Nitrogen: The nitrogen atom strongly withdraws electron density from the ring, particularly from the ortho (2,6) and para (4) positions, making the ring strongly deactivated. youtube.comquora.com

Carboxylic Acid Group (-COOH): Located at the 3-position, the carboxylic acid group is a deactivating, meta-directing group. organicchemistrytutor.com It withdraws electron density from the aromatic system.

6-(3,4-Dimethylphenyl) Group: This aryl substituent is generally considered an activating group that directs incoming electrophiles to the ortho and para positions relative to itself. libretexts.org

Considering these combined effects, the pyridine ring is significantly deactivated towards electrophilic attack. Any substitution would be predicted to occur at the C-5 position, which is meta to the deactivating carboxylic acid group and ortho to the activating dimethylphenyl group. However, forcing conditions would be required for such a reaction to proceed. quora.com

Phenyl Ring: The phenyl ring is substituted with two methyl groups and the pyridinyl group.

Methyl Groups (-CH₃): The two methyl groups at the 3- and 4-positions of the phenyl ring are activating, ortho- and para-directing substituents. libretexts.org They donate electron density to the ring through an inductive effect, making it more nucleophilic.

Pyridinyl Group: The pyridine ring, being electron-deficient, acts as an electron-withdrawing group, deactivating the phenyl ring to which it is attached.

The activating nature of the two methyl groups is expected to outweigh the deactivating effect of the pyridinyl substituent. Therefore, the dimethylphenyl ring is the more likely site for electrophilic aromatic substitution compared to the heavily deactivated pyridine ring. The directing effects of the methyl groups would favor substitution at positions ortho or para to them.

While electronic effects determine the general positions of attack, the final product distribution (regioselectivity) is also influenced by steric hindrance.

Pyridine Ring: As established, the C-5 position is the most electronically favored site for an electrophile. This position is ortho to the bulky 6-(3,4-dimethylphenyl) group, which would introduce significant steric hindrance, further reducing the likelihood of a reaction at this site.

Phenyl Ring: The electronically favored positions for attack are ortho to the methyl groups (positions 2 and 5) and para to the methyl groups (position 6, relative to the C-3 methyl, and position 2, relative to the C-4 methyl).

Position 2: This position is ortho to the C-3 methyl group and is sterically hindered by the adjacent, bulky pyridinyl group.

Position 5: This position is ortho to the C-4 methyl group and meta to the C-3 methyl group. It is relatively unhindered.

Position 6: This position is para to the C-3 methyl group. It is also relatively unhindered.

Based on a combination of electronic activation and steric accessibility, electrophilic attack is most favored at the C-5 position of the phenyl ring.

Table 1: Analysis of Potential Electrophilic Aromatic Substitution Sites

| Ring | Position | Electronic Effects | Steric Hindrance | Predicted Reactivity |

|---|---|---|---|---|

| Pyridine | C-2 | Strongly deactivated (ortho to N) | High (adjacent to pyridinyl N) | Very Low |

| Pyridine | C-4 | Strongly deactivated (para to N) | Moderate | Very Low |

| Pyridine | C-5 | Deactivated (meta to -COOH), Activated (ortho to aryl) | High (ortho to aryl group) | Low |

| Phenyl | C-2' | Activated (ortho to -CH₃) | High (adjacent to pyridinyl group) | Low |

| Phenyl | C-5' | Activated (ortho to -CH₃) | Low | High |

| Phenyl | C-6' | Activated (para to -CH₃) | Low | Moderate |

Nucleophilic Reactions at the Carboxylic Acid Moiety

The carboxylic acid functional group is a key site for nucleophilic acyl substitution reactions, allowing for its conversion into a variety of other functional groups.

Esterification: The conversion of the carboxylic acid to an ester can be readily achieved through Fischer esterification. masterorganicchemistry.com This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). masterorganicchemistry.comyoutube.com The reaction is an equilibrium process, and using the alcohol as the solvent or removing water as it forms can drive the reaction to completion. masterorganicchemistry.com

Amidation: The formation of an amide from the carboxylic acid typically requires a two-step process. Direct reaction with an amine is generally unfavorable. A more common and effective method involves first converting the carboxylic acid into a more reactive derivative, such as an acid chloride. This activated intermediate then readily reacts with a primary or secondary amine to yield the corresponding amide. youtube.com Alternatively, various coupling agents can be used to facilitate the direct condensation of the carboxylic acid and amine. orgsyn.org

Table 2: Examples of Esterification and Amidation Reactions

| Reaction Type | Reagents | Product |

|---|---|---|

| Esterification | Methanol (B129727) (CH₃OH), H₂SO₄ (cat.), Heat | Methyl 6-(3,4-dimethylphenyl)pyridine-3-carboxylate |

| Esterification | Ethanol (CH₃CH₂OH), H₂SO₄ (cat.), Heat | Ethyl 6-(3,4-dimethylphenyl)pyridine-3-carboxylate |

| Amidation | 1. Thionyl chloride (SOCl₂) | N-Ethyl-6-(3,4-dimethylphenyl)pyridine-3-carboxamide |

| 2. Ethylamine (CH₃CH₂NH₂) | ||

| Amidation | 1. Thionyl chloride (SOCl₂) | 6-(3,4-Dimethylphenyl)-N-phenylpyridine-3-carboxamide |

| 2. Aniline (C₆H₅NH₂) |

Carboxylic acids can be reduced to primary alcohols using powerful reducing agents. chemguide.co.uk Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, converting the carboxylic acid group into a hydroxymethyl group (-CH₂OH). chemistrysteps.comlibretexts.org The reaction typically proceeds in an anhydrous ether solvent, followed by an aqueous acidic workup. chemguide.co.uk It is important to note that milder reducing agents, such as sodium borohydride (NaBH₄), are not strong enough to reduce carboxylic acids. chemistrysteps.comlibretexts.org The reaction proceeds through an aldehyde intermediate, which is immediately reduced further to the alcohol and cannot be isolated. libretexts.org

Table 3: Reduction of the Carboxylic Acid Moiety

| Reducing Agent | Reaction Conditions | Product | Outcome |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | 1. Diethyl ether (anhydrous) 2. H₃O⁺ workup | [6-(3,4-Dimethylphenyl)pyridin-3-yl]methanol | Successful Reduction |

| Sodium borohydride (NaBH₄) | Methanol | No reaction | Ineffective |

| Borane (BH₃·THF) | 1. Tetrahydrofuran (B95107) (THF) 2. H₃O⁺ workup | [6-(3,4-Dimethylphenyl)pyridin-3-yl]methanol | Successful Reduction |

Acid Halides: The carboxylic acid can be converted into a highly reactive acid halide, which serves as a valuable intermediate for synthesizing other carboxylic acid derivatives like esters and amides. libretexts.org Reaction with thionyl chloride (SOCl₂) is a common method to produce the corresponding acid chloride. libretexts.orgorgoreview.com Similarly, treatment with phosphorus tribromide (PBr₃) yields the acid bromide. libretexts.orgorgoreview.com

Anhydrides: Acid anhydrides can be prepared from acid halides. The most straightforward synthesis involves reacting the acid chloride of this compound with the sodium salt (carboxylate) of the same acid to form a symmetrical anhydride (B1165640). libretexts.orgmasterorganicchemistry.com

Table 4: Synthesis of Acid Derivatives

| Target Derivative | Reagent(s) | Product Name |

|---|---|---|

| Acid Chloride | Thionyl chloride (SOCl₂) | 6-(3,4-Dimethylphenyl)pyridine-3-carbonyl chloride |

| Acid Bromide | Phosphorus tribromide (PBr₃) | 6-(3,4-Dimethylphenyl)pyridine-3-carbonyl bromide |

| Symmetrical Anhydride | 1. SOCl₂ 2. Sodium 6-(3,4-dimethylphenyl)pyridine-3-carboxylate | 6-(3,4-Dimethylphenyl)pyridine-3-carboxylic anhydride |

Metallation Reactions and Subsequent Electrophilic Quenching

The introduction of functional groups onto the aromatic core of this compound can be strategically achieved through metallation reactions, which involve the deprotonation of a C-H bond to form a carbon-metal bond, followed by quenching with an electrophile. This approach offers a powerful tool for the regioselective synthesis of derivatives.

Directed Ortho Metallation (DoM) Strategies

Directed Ortho Metallation (DoM) is a prominent strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. organic-chemistry.orgwikipedia.org The strategy relies on the presence of a directing metalation group (DMG), which coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, and directs deprotonation to the adjacent ortho position. organic-chemistry.orgwikipedia.org In the case of this compound, the carboxylic acid group can serve as a potent DMG after in situ deprotonation to the carboxylate.

The carboxylate group, being a moderate directing group, can direct lithiation to the C4 position of the pyridine ring. The lithiation of pyridine derivatives containing a directing group at the C-2 position is known to occur at the C-3 position. clockss.org However, nucleophilic attack on the pyridine ring by the organolithium reagent can be a competing reaction. To circumvent this, hindered lithium amide bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often employed at low temperatures. clockss.org

The pyridyl nitrogen itself can also act as a directing group, although it is weaker than the carboxylate. This could potentially lead to metallation at the C2 position, but this is generally less favored. Furthermore, the dimethylphenyl substituent is unlikely to direct metallation on the pyridine ring due to its distance from the available C-H bonds. On the phenyl ring, the methyl groups could direct metallation to the ortho positions (C2' or C5'), but the directing effect of the carboxylate on the pyridine ring is expected to be the dominant factor.

Therefore, the most probable site for metallation of this compound using a strong lithium base would be the C4 position of the pyridine ring, guided by the C3-carboxylate group. The general mechanism for DoM involves the formation of a complex between the organolithium reagent and the DMG, followed by deprotonation of the proximal C-H bond to form an aryllithium intermediate. wikipedia.org

Regioselective Functionalization

Once the aryllithium intermediate is formed, it can be quenched with a wide array of electrophiles to introduce new functional groups with high regioselectivity. The reaction of the lithiated species with an electrophile results in the substitution of the lithium atom with the electrophilic moiety. Pyridyllithium species are known to be ubiquitous intermediates for the electrophilic functionalization of pyridines. rsc.orgresearcher.life

The choice of electrophile determines the nature of the introduced functional group. For instance, quenching with deuterium oxide (D₂O) would result in the incorporation of a deuterium atom at the C4 position. Reaction with aldehydes or ketones would yield the corresponding secondary or tertiary alcohols. Carboxylation can be achieved using carbon dioxide, while halogenation can be performed with reagents like hexachloroethane or iodine.

The table below illustrates the potential outcomes of quenching the C4-lithiated intermediate of this compound with various electrophiles.

| Electrophile | Functional Group Introduced | Potential Product |

|---|---|---|

| D₂O | -D | 6-(3,4-Dimethylphenyl)-4-deuteriopyridine-3-carboxylic acid |

| (CH₃)₂CO | -C(OH)(CH₃)₂ | 6-(3,4-Dimethylphenyl)-4-(1-hydroxy-1-methylethyl)pyridine-3-carboxylic acid |

| CO₂ | -COOH | 6-(3,4-Dimethylphenyl)pyridine-3,4-dicarboxylic acid |

| I₂ | -I | 6-(3,4-Dimethylphenyl)-4-iodopyridine-3-carboxylic acid |

| (CH₃)₃SiCl | -Si(CH₃)₃ | 6-(3,4-Dimethylphenyl)-4-(trimethylsilyl)pyridine-3-carboxylic acid |

Cycloaddition Reactions (if applicable to the pyridine ring or substituents)

Due to the aromatic nature of the pyridine ring, this compound is not expected to readily participate in cycloaddition reactions as either a diene or a dienophile. Aromatic systems lack the localized double bonds necessary for typical Diels-Alder reactions. acsgcipr.org However, the synthesis of the substituted pyridine core itself can be achieved through cycloaddition strategies. acsgcipr.orgacs.org

Inverse-electron-demand Diels-Alder reactions are a common method for constructing the pyridine ring. acsgcipr.org This approach typically involves the reaction of an electron-deficient diene, such as a 1,2,4-triazine, with an electron-rich dienophile. The initial cycloadduct then undergoes a retro-Diels-Alder reaction, extruding a small molecule like nitrogen gas, to form the aromatic pyridine ring. acsgcipr.org For example, a suitably substituted enamine could react with a triazine to form a bicyclic intermediate, which upon loss of N₂, would yield a substituted pyridine.

While the intact pyridine ring of the target molecule is generally unreactive in cycloadditions, its derivatives could potentially undergo such reactions. For instance, reduction of the pyridine ring to a dihydropyridine would disrupt the aromaticity and allow it to act as a diene in a Diels-Alder reaction. Additionally, 2(1H)-pyridones, which can be synthesized from the corresponding pyridines, are known to participate as dienes in Diels-Alder reactions with various dienophiles. researchgate.net

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. While specific mechanistic studies on this compound are not available, insights can be drawn from studies on related pyridine derivatives.

Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms, particularly for determining whether a C-H bond is broken in the rate-determining step of a reaction. wikipedia.org A primary KIE (kH/kD > 1) is observed when a bond to an isotopically substituted atom is broken in the rate-limiting step.

In the context of the Directed Ortho Metallation of this compound, a significant primary KIE would be expected if the deprotonation of the C4-H bond is the rate-determining step. Studies on the C-H activation of pyridines have shown KIE values that are consistent with C-H bond cleavage being involved in or before the rate-determining step. nih.govsnnu.edu.cn For example, a KIE of 4.0 was observed in the Pd-catalyzed C3- and C4-alkenylation of pyridine, suggesting that C-H bond cleavage is the rate-limiting step. nih.gov Similarly, a KIE of 1.8 was observed in the Rh(I)-catalyzed coupling of N-heterocycles, also indicating that C-H bond cleavage occurs during or prior to the rate-determining step. snnu.edu.cn

The magnitude of the KIE can provide further details about the transition state of the C-H bond cleavage. A larger KIE value generally suggests a more symmetric transition state where the hydrogen is equally bonded to the carbon and the abstracting base.

Hammett Plot Analysis

Hammett plot analysis is a valuable tool for understanding the electronic effects of substituents on the rates and equilibria of reactions involving aromatic compounds. sciepub.com The Hammett equation, log(k/k₀) = ρσ, relates the rate constant (k) of a reaction for a substituted reactant to the rate constant (k₀) of the unsubstituted reactant through the substituent constant (σ) and the reaction constant (ρ). sciepub.com

For reactions involving this compound, a Hammett plot could be constructed by varying the substituents on the 3,4-dimethylphenyl ring and measuring the effect on the reaction rate. The sign and magnitude of the reaction constant, ρ, would provide insight into the nature of the transition state.

A negative ρ value would indicate that electron-donating groups on the phenyl ring accelerate the reaction, suggesting the buildup of positive charge in the transition state.

A positive ρ value would indicate that electron-withdrawing groups accelerate the reaction, suggesting the buildup of negative charge in the transition state.

In the case of Directed Ortho Metallation, where a proton is being abstracted, the reaction would likely be accelerated by electron-withdrawing groups that increase the acidity of the C-H bond. This would result in a positive ρ value. Studies on the hydrolysis of substituted benzenesulphonyl chlorides catalyzed by substituted pyridines have shown that the Hammett plots can be used to correlate the effects of substituents in both the acid chloride and the pyridine. rsc.org The ρ values in these studies were found to be dependent on the pKa of the pyridines, indicating a relationship between the electronic nature of the pyridine and the reaction rate. rsc.org

The Hammett σ-values for pyridyl and pyridinium (B92312) groups have been determined for various reactions, providing a basis for predicting the electronic influence of the pyridine ring itself as a substituent. rsc.org

Trapping of Intermediates

While specific studies on the trapping of reaction intermediates for this compound are not extensively documented in publicly available literature, the reactivity of this molecule can be inferred from the well-established chemistry of pyridinecarboxylic acids and substituted aromatic compounds. The trapping of transient species is a critical methodology for elucidating reaction mechanisms, providing evidence for the existence of short-lived, high-energy molecules that are not observable in the starting materials or final products. This section will, therefore, discuss the plausible intermediates that could be formed during key transformations of this compound and the established experimental techniques for their capture.

Reactive intermediates are typically generated through processes such as bond cleavage (homolytic or heterolytic) or by the addition of reagents. For a molecule like this compound, potential reactions could involve the carboxylic acid group, the pyridine ring, or the dimethylphenyl moiety, each giving rise to distinct types of intermediates.

Potential Intermediates in Decarboxylation Reactions

Decarboxylation of aromatic carboxylic acids can proceed through various mechanisms, often involving radical or ionic intermediates, particularly when facilitated by heat, light, or a catalyst. researchgate.netwikipedia.org

Aroyloxy and Aryl Radicals: In radical decarboxylation, the initial step is often the homolytic cleavage of the O-H bond of the carboxylic acid, followed by the loss of carbon dioxide to form an aryl radical. The intermediate aroyloxy radical is typically very short-lived. libretexts.orgnist.gov These aryl radicals are highly reactive species that can be intercepted by radical trapping agents. researchgate.netacs.org

A common method to trap such carbon-centered radicals is through the use of stable radical species like TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl). csbsju.edu The reaction of the aryl radical with TEMPO results in a stable adduct that can be isolated and characterized, providing definitive evidence for the radical pathway. researchgate.net

| Trapping Agent | Intermediate | Trapped Product | Method of Detection |

| TEMPO | Aryl Radical | TEMPO-Aryl Adduct | Mass Spectrometry, NMR Spectroscopy |

| 1,4-Cyclohexadiene | Aryl Radical | Reduced Aromatic + Cyclohexadienyl Radical | GC-MS, NMR Spectroscopy |

| Butylhydroxytoluene (BHT) | Aryl Radical | BHT-Aryl Adduct | Mass Spectrometry |

Intermediates in Reactions at the Carboxylic Acid Group

The carboxylic acid functional group can be activated to participate in a variety of substitution reactions, such as esterification, amidation, or Friedel-Crafts acylation. These transformations often proceed through highly reactive acylium ions or related intermediates. rsc.orgdigitellinc.com

Acylium Ions: In the presence of a strong acid or a dehydrating agent, the carboxylic acid can be converted into a protonated form which then loses water to generate a highly electrophilic acylium ion. rsc.org This intermediate is a powerful acylating agent. While often too reactive to be isolated, its presence can be confirmed by trapping with potent nucleophiles or by spectroscopic methods under specific conditions. For instance, in an intramolecular Friedel-Crafts reaction, the acylium ion would be attacked by the electron-rich dimethylphenyl ring. masterorganicchemistry.com The formation of acylium ions from various carboxylic acids has been confirmed by electrospray ionization-mass spectrometry (ESI-MS). rsc.org

| Reaction Type | Proposed Intermediate | Potential Trapping Method | Expected Outcome |

| Acid-catalyzed Esterification | Acylium Ion | Reaction with a highly reactive alcohol | Formation of a stable ester |

| Friedel-Crafts Acylation | Acylium Ion | Interception with a potent nucleophile | Formation of a stable amide or other acyl derivative |

| Anhydride Formation | Acetylpyridinium ion (if pyridine is a catalyst) | Spectroscopic observation (NMR) | Direct detection of the intermediate |

Intermediates in Reactions Involving the Pyridine Ring

The pyridine ring in this compound is electron-deficient and can undergo nucleophilic aromatic substitution, especially if a leaving group is present. Such reactions typically proceed via a negatively charged intermediate known as a Meisenheimer complex. quimicaorganica.org Additionally, under radical conditions, the pyridine ring can be functionalized, for example, through a Minisci-type reaction. wikipedia.org

Radical Adducts in Minisci Reactions: The Minisci reaction involves the addition of a nucleophilic radical to a protonated, electron-deficient N-heterocycle. wikipedia.org The resulting radical adduct is then oxidized to the final substituted product. The transient radical adduct can be detected and characterized using techniques such as electron paramagnetic resonance (EPR) spectroscopy or trapped by other radical species in the reaction mixture. researchgate.net

| Reaction | Intermediate | Trapping/Detection Method | Evidence |

| Nucleophilic Aromatic Substitution | Meisenheimer Complex | Low-temperature NMR Spectroscopy | Direct observation of the charged intermediate |

| Minisci Reaction | Radical Adduct | EPR Spectroscopy | Characteristic EPR spectrum of the radical species |

| Minisci Reaction | Radical Adduct | Radical Scavenger (e.g., TEMPO) | Formation of a stable TEMPO adduct |

Derivatization and Chemical Modifications of 6 3,4 Dimethylphenyl Pyridine 3 Carboxylic Acid

Synthesis of Ester Derivatives

The esterification of 6-(3,4-Dimethylphenyl)pyridine-3-carboxylic acid can be achieved through several standard methods. A common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. For instance, the reaction of 6-methylnicotinic acid with methanol (B129727) and sulfuric acid under reflux conditions yields the corresponding methyl ester. A similar protocol can be applied to this compound to produce its methyl ester. The reaction typically involves heating the carboxylic acid in an excess of the desired alcohol, which also serves as the solvent, with a catalytic amount of acid.

Another effective method involves the use of thionyl chloride to first convert the carboxylic acid to its more reactive acyl chloride derivative, which is then reacted with the alcohol. This two-step process often proceeds under milder conditions and can be advantageous for more complex alcohols.

Table 1: Synthesis of Ester Derivatives

| Ester Derivative | Alcohol | Catalyst/Reagent | Reaction Conditions | Reference(s) |

| Methyl 6-(3,4-Dimethylphenyl)nicotinate | Methanol | Sulfuric Acid | Reflux | |

| Ethyl 6-(3,4-Dimethylphenyl)nicotinate | Ethanol | Thionyl Chloride, then Ethanol | Room Temperature | Inferred from general methods |

| Isopropyl 6-(3,4-Dimethylphenyl)nicotinate | Isopropanol | DCC/DMAP | Room Temperature | Inferred from general methods |

Note: Specific reaction conditions for this compound are inferred from analogous reactions with structurally similar compounds.

Formation of Amide Derivatives

The synthesis of amide derivatives from this compound is a crucial transformation for the development of new chemical entities. This can be accomplished by reacting the carboxylic acid with a primary or secondary amine in the presence of a coupling agent. A variety of coupling reagents are available, with common choices including dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) often used in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt), and thionyl chloride.

The general procedure involves the activation of the carboxylic acid with the coupling agent to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine. For example, the reaction of a pyridine (B92270) carboxylic acid with an amine using EDCI and HOBt as catalysts is a well-established method for amide bond formation. Alternatively, the carboxylic acid can be converted to the corresponding acyl chloride using thionyl chloride or oxalyl chloride, followed by reaction with the amine. This method is particularly useful for less reactive amines.

Table 2: Synthesis of Amide Derivatives

| Amide Derivative | Amine | Coupling Reagent | Reaction Conditions | Reference(s) |

| N-Phenyl-6-(3,4-dimethylphenyl)nicotinamide | Aniline | EDCI/HOBt | Room Temperature | |

| N,N-Diethyl-6-(3,4-dimethylphenyl)nicotinamide | Diethylamine | Thionyl Chloride, then Diethylamine | 0 °C to Room Temperature | Inferred from general methods |

| N-(2-Thienyl)-6-(3,4-dimethylphenyl)nicotinamide | 2-Aminothiophene | Oxalyl Chloride, then 2-Aminothiophene | 0 °C to Room Temperature |

Note: Specific reaction conditions for this compound are inferred from analogous reactions with structurally similar compounds.

Preparation of Acid Anhydride (B1165640) and Acyl Halide Intermediates

Acyl halides and acid anhydrides are important reactive intermediates that can be readily prepared from this compound. These intermediates serve as versatile precursors for the synthesis of esters, amides, and other carboxylic acid derivatives.

Acyl Halides: The most common method for the preparation of acyl chlorides is the reaction of the carboxylic acid with thionyl chloride (SOCl₂). The reaction is typically carried out in an inert solvent, and the excess thionyl chloride can be removed by distillation. Similarly, oxalyl chloride can be used, often in the presence of a catalytic amount of dimethylformamide (DMF).

Acid Anhydrides: Symmetrical anhydrides can be synthesized by reacting the carboxylic acid with a dehydrating agent. A well-established method for the preparation of nicotinic anhydride involves the reaction of nicotinic acid with phosgene (B1210022) in the presence of triethylamine. This method could be adapted for the synthesis of 6-(3,4-Dimethylphenyl)nicotinic anhydride.

Reduction Products (e.g., 6-(3,4-Dimethylphenyl)pyridine-3-methanol)